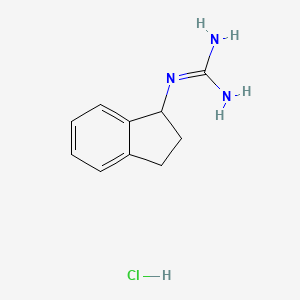

2-(2,3-dihydro-1H-inden-1-yl)guanidine hydrochloride

Description

2-(2,3-Dihydro-1H-inden-1-yl)guanidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a guanidine group attached to a 2,3-dihydro-1H-inden-1-yl moiety.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c11-10(12)13-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6H2,(H4,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIFOTHFNQYHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)guanidine hydrochloride typically involves the following steps:

Formation of 2,3-Dihydro-1H-inden-1-ylamine: This is achieved by reducing 2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

Guanidination Reaction: The resulting 2,3-dihydro-1H-inden-1-ylamine is then reacted with cyanamide in the presence of an acid catalyst to form the guanidine derivative.

Hydrochloride Formation: The guanidine derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1H-inden-1-yl)guanidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to convert the compound to its amine or alcohol derivatives.

Substitution Reactions: The guanidine group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Indenone derivatives.

Reduction Products: Indenylamine derivatives.

Substitution Products: Various guanidine derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in treating conditions related to hypoxia and inflammation. Research indicates that derivatives of 2,3-dihydro-1H-indene exhibit activities such as:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases .

- Cerebral Activator : It has been reported to improve symptoms associated with cerebral hypoxia and may serve as a therapeutic agent for conditions like amnesia and presbyophrenia .

- Antioxidant Properties : The ability to scavenge reactive oxygen species suggests potential use in preventing oxidative stress-related diseases .

Studies have highlighted the biological activities of 2-(2,3-dihydro-1H-inden-1-yl)guanidine hydrochloride:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including antibiotic-resistant pathogens. Its incorporation into materials has been explored for developing antimicrobial coatings .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes linked to disease processes, providing insights into its potential role in neuroprotective strategies.

Case Studies

Several case studies have documented the therapeutic effects of related compounds in clinical settings:

- A study involving similar guanidine derivatives showed significant improvements in patients with chronic infections, emphasizing the need for dosage optimization and further clinical trials to establish efficacy.

Toxicological Profile

While exploring the applications of this compound, understanding its safety profile is crucial. Preliminary studies suggest low toxicity levels compared to other compounds in its class, indicating a favorable therapeutic index for potential clinical applications .

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)guanidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The guanidine group is known to bind to various receptors and enzymes, leading to biological responses. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial activity or drug development.

Comparison with Similar Compounds

2-(2,3-Dihydro-1H-inden-1-yl)guanidine hydrochloride can be compared with other similar compounds, such as:

Indole derivatives: These compounds share structural similarities and exhibit similar biological activities.

Guanidine derivatives: Other guanidine compounds with different substituents may have varying biological and chemical properties.

Uniqueness: The uniqueness of this compound lies in its specific combination of the indenyl group and the guanidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-(2,3-Dihydro-1H-inden-1-yl)guanidine hydrochloride is a guanidine derivative that has garnered interest in the pharmaceutical field due to its potential biological activities. This compound is structurally related to other guanidine derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of guanidine compounds often involves their interaction with various biological targets. The mechanism of action for this compound is hypothesized to involve modulation of enzyme activity and receptor interactions. Guanidines can influence signaling pathways by acting as inhibitors or activators of specific enzymes and receptors, particularly those involved in inflammatory responses and cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that guanidine derivatives can exhibit cytotoxic effects on cancer cells. For instance, a related guanidinium-based compound demonstrated strong cytotoxicity in colorectal cancer cells by inducing apoptosis and inhibiting key signaling pathways such as ERK1/2 and Akt phosphorylation . The potential for this compound to act similarly warrants further investigation.

Anti-inflammatory Effects

Guanidine compounds have also been explored for their anti-inflammatory properties. Research suggests that they may inhibit the production of pro-inflammatory cytokines and modulate immune responses . This could position this compound as a candidate for treating inflammatory diseases.

Neurological Effects

The influence of guanidines on the central nervous system (CNS) has been documented. They may act on neurotransmitter systems and have potential applications in treating neurological disorders . Specific studies on similar compounds indicate that they can affect synaptic transmission and neuroprotection.

Case Studies

Several case studies highlight the biological activity of guanidine derivatives:

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of a series of guanidinium compounds on HL-60 leukemia cells. The results indicated varying degrees of activity, with some compounds exhibiting IC50 values as low as 3.08 μM, suggesting significant potency against cancer cell lines .

- Anti-inflammatory Activity : In a model of acute inflammation, a guanidine derivative demonstrated a reduction in edema formation and cytokine levels, supporting its potential use in inflammatory conditions .

- Neuroprotective Effects : A study investigating the neuroprotective properties of guanidine derivatives found that certain compounds could mitigate neuronal cell death induced by oxidative stress, indicating their therapeutic potential in neurodegenerative diseases .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.